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hafnium;propan-2-ol

Atomic Layer Deposition High-κ Dielectric Semiconductor Manufacturing

Hafnium isopropoxide (hafnium tetrakis-isopropoxide, Hf(OiPr)₄, CAS 2171-99-5) is a group IV metal alkoxide precursor. It serves as a volatile, high-purity hafnium source for atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) of HfO₂ thin films, a high-κ dielectric material critical for advanced semiconductor gate stacks.

Molecular Formula C3H8HfO
Molecular Weight 238.58 g/mol
Cat. No. B8235806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehafnium;propan-2-ol
Molecular FormulaC3H8HfO
Molecular Weight238.58 g/mol
Structural Identifiers
SMILESCC(C)O.[Hf]
InChIInChI=1S/C3H8O.Hf/c1-3(2)4;/h3-4H,1-2H3;
InChIKeyBLFXMRWZBRCIQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hafnium Isopropoxide (Hf(OiPr)₄) for ALD, CVD, and Sol-Gel: A Procurement-Focused Baseline


Hafnium isopropoxide (hafnium tetrakis-isopropoxide, Hf(OiPr)₄, CAS 2171-99-5) is a group IV metal alkoxide precursor [1]. It serves as a volatile, high-purity hafnium source for atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) of HfO₂ thin films, a high-κ dielectric material critical for advanced semiconductor gate stacks [2]. Unlike hafnium halides (e.g., HfCl₄), Hf(OiPr)₄ avoids chlorine contamination and enables lower-temperature processing, while its isopropoxide ligand set provides a distinct balance of volatility, thermal stability, and decomposition pathway relative to other hafnium alkoxides such as Hf(OtBu)₄ and Hf(OnBu)₄ [1][2].

Why Hafnium Isopropoxide Cannot Be Swapped with Other Hafnium or Zirconium Alkoxides


Generic substitution among hafnium and zirconium alkoxides is unreliable because ALD/CVD process windows, vapor delivery stability, film phase composition, and electrical performance are dictated by ligand-specific decomposition kinetics and volatility [1][2]. Hafnium isopropoxide provides a quantifiable 100 °C lower ALD temperature window relative to hafnium tert-butoxide, clean vaporization free from concurrent decomposition (unlike hafnium n-propoxide and n-butoxide), and a distinct crystallographic phase outcome in nanocomposites compared to hafnium n-butoxide [1][3]. These performance parameters are not transferable across alkoxide ligands or from zirconium analogs, making direct substitution a risk to film uniformity, process reproducibility, and device electrical specifications [2][3].

Quantitative Head-to-Head Evidence for Hafnium Isopropoxide Selection Over Closest Analogs


ALD Process Window Lower by ~100 °C vs. Hafnium tert-Butoxide

Hf(OiPr)₄ enables an ALD temperature window of 250–350 °C, which is approximately 100 °C lower than the 350–450 °C window required for Hf(OtBu)₄ under comparable H₂O or O₂ oxidant conditions [1]. The lower temperature capability is directly linked to the earlier onset of precursor decomposition for Hf(OiPr)₄, as demonstrated by temperature-programmed decomposition and thermogravimetric analysis [1].

Atomic Layer Deposition High-κ Dielectric Semiconductor Manufacturing

Clean Vaporization Without Decomposition vs. Hafnium n-Propoxide and n-Butoxide

Under thermogravimetric analysis (10 K/min, N₂ atmosphere), hafnium isopropoxide evaporates cleanly with a well-defined vapor pressure curve described by ln p = 31.157 (±0.200) − 13130.57 (±56.50)/T [1]. In contrast, hafnium n-propoxide and hafnium n-butoxide undergo simultaneous evaporation and thermal decomposition under identical conditions, preventing the determination of a valid vapor pressure curve and rendering these analogs unsuitable for reproducible vapor-phase delivery [1].

Vapor Pressure Thermal Stability ALD Precursor Qualification

Dielectric Constant of 23 Achieved in Amorphous HfO₂ Films from Hafnium Isopropoxide Adduct

Solution-processed HfO₂ thin films fabricated from a hafnium isopropoxide adduct precursor yield a dielectric constant (κ) of 23 in the amorphous phase after annealing at 450 °C [1]. This value approaches the bulk crystalline HfO₂ dielectric constant (~25) while retaining the advantages of an amorphous microstructure, including smoother interfaces (RMS roughness 1.4 Å) and isotropic electrical properties. Typical PEALD or MOCVD HfO₂ films from alternative precursors (e.g., HfCl₄, TEMAH) generally require higher thermal budgets to achieve comparable κ values.

Gate Dielectric CMOS Solution Deposition

Leakage Current Density Three Orders of Magnitude Lower than SiO₂ at Equivalent Oxide Thickness

ALD-deposited HfO₂ from Hf(OiPr)₄ achieves an equivalent oxide thickness (EOT) of 2.1 nm with a leakage current density of 8.9 × 10⁻⁶ A/cm² at −1 V gate bias [1]. This leakage is three orders of magnitude lower than that of a SiO₂ dielectric of identical EOT, the industry-standard benchmark. Separately, solution-deposited films from a hafnium isopropoxide adduct achieved an even lower leakage of 1.4 × 10⁻⁹ A/cm² at −1 V (with κ = 23) [2].

Gate Leakage EOT Scaling High-κ Dielectric Benchmarking

Phase Engineering: Hafnium Isopropoxide vs. n-Butoxide Controls Tetragonal/Monoclinic HfO₂ Ratio

In SiOC ceramic nanocomposites synthesized at 1100 °C under Ar, modifying the polymethylsiloxane precursor with Hf(OnBu)₄ yields exclusively tetragonal HfO₂ nanocrystals, whereas substitution with Hf(OiPr)₄ produces a mixture of tetragonal and monoclinic HfO₂ phases [1]. Upon subsequent oxidation in air at 1500 °C, only the Hf(OiPr)₄-derived composite forms the oxidation-resistant hafnon (HfSiO₄) phase via reaction of HfO₂ nanocrystals with the silica-rich matrix [1].

Nanocomposite Ceramics Phase Control Oxidation Resistance

High-Impact Application Scenarios for Hafnium Isopropoxide Based on Quantitative Evidence


Low-Thermal-Budget ALD of HfO₂ Gate Dielectrics for BEOL-Integrated Transistors

When fabricating high-κ gate dielectrics in back-end-of-line (BEOL) locations where thermal exposure must remain below 350 °C, Hf(OiPr)₄ is the precursor of choice over Hf(OtBu)₄ due to its demonstrated 250–350 °C ALD window—approximately 100 °C lower than the tert-butoxide analog [1]. The resulting HfO₂ films achieve an EOT of 2.1 nm with leakage current density of 8.9 × 10⁻⁶ A/cm² at −1 V, three orders of magnitude lower than SiO₂ at the same EOT [1]. This scenario directly addresses the needs of 3D-integrated logic and memory devices where thermal budgets are constrained by underlying metallization.

Solution-Processed High-κ Dielectric Layers for Flexible and Large-Area Electronics

The hafnium isopropoxide adduct precursor enables solution-based deposition of amorphous HfO₂ films with a dielectric constant of 23 RMS roughness of 1.4 Å, and leakage current density as low as 1.4 × 10⁻⁹ A/cm² at −1 V after annealing at 450 °C [2]. This performance, competitive with vacuum-deposited HfO₂, supports cost-effective manufacturing of gate dielectrics on flexible substrates, large-area displays, and printed electronics where ALD/CVD infrastructure is impractical.

ALD Precursor Selection for Reliable Vapor Delivery in High-Volume Manufacturing

For ALD process engineers qualifying a hafnium precursor for production, Hf(OiPr)₄ is the only C3–C4 straight-chain hafnium alkoxide with a validated, decomposition-free vapor pressure curve (ln p = 31.157 − 13130.57/T) [3]. Hafnium n-propoxide and n-butoxide fail this qualification criterion due to simultaneous evaporation and decomposition under identical TG-DTA conditions, disqualifying them from processes requiring stable, reproducible precursor flux [3]. The 99.997% purity achievable with electrochemically synthesized Hf(OiPr)₄ further supports its adoption for contamination-sensitive semiconductor applications [3].

Design of Oxidation-Resistant Hafnium-Containing Ceramic Nanocomposites

Materials engineers developing SiOC-based ceramic nanocomposites for high-temperature oxidative environments should specify Hf(OiPr)₄ rather than Hf(OnBu)₄ as the hafnium source. At 1100 °C under Ar, Hf(OiPr)₄ modification yields both tetragonal and monoclinic HfO₂ nanocrystals, and uniquely enables the formation of oxidation-resistant hafnon (HfSiO₄) upon exposure to air at 1500 °C—a critical advantage for thermal and environmental barrier coatings [4].

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